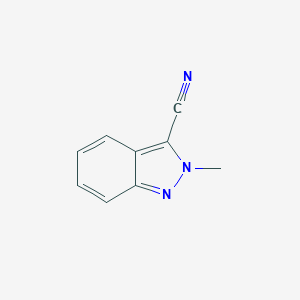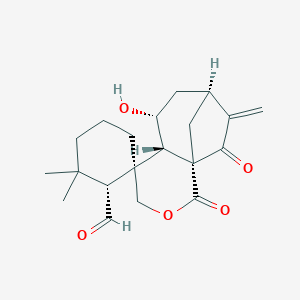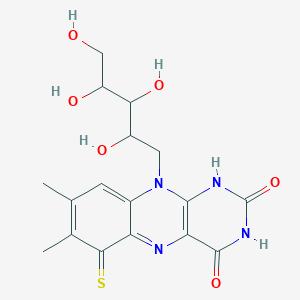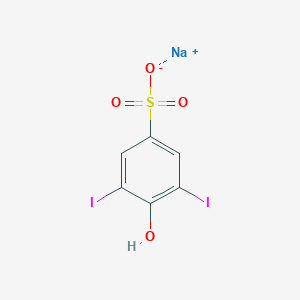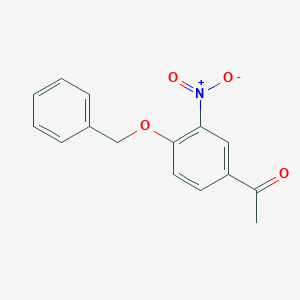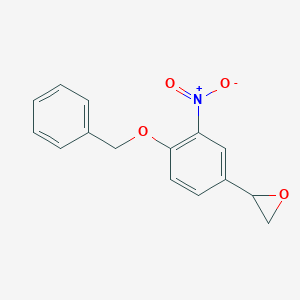
Glycoursodeoxycholsäure
Übersicht
Beschreibung
Glycoursodeoxycholsäure ist ein sekundäres Gallensäuren-Glycin-Konjugat, das von Darmmikroben gebildet wird und in der Galle von Säugetieren vorkommt . Sie ist ein Metabolit der Ursodesoxycholsäure und spielt eine wichtige Rolle bei der Regulierung des Gallensäurespiegels und der Veränderung der Darmmikrobiota .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound wird durch die Konjugation von Ursodesoxycholsäure mit Glycin synthetisiert. Dieser Prozess beinhaltet die Aktivierung der Ursodesoxycholsäure, gefolgt von ihrer Reaktion mit Glycin unter spezifischen Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise mikrobielle Fermentationsprozesse, bei denen spezifische Bakterienstämme verwendet werden, um Ursodesoxycholsäure in ihre Glycin-konjugierte Form umzuwandeln .
Wissenschaftliche Forschungsanwendungen
Glycoursodeoxycholsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Sie wurde wegen ihrer potenziellen therapeutischen Wirkungen bei der Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes und Atherosklerose untersucht
Wirkmechanismus
This compound übt ihre Wirkungen aus, indem sie den Gallensäurespiegel reguliert und die Zusammensetzung der Darmmikrobiota verändert . Sie aktiviert den G-Protein-gekoppelten Gallensäure-Rezeptor (GPBAR1 oder TGR5) und steigert die Expression des Entkopplungsproteins UCP-1, was zu einer erhöhten Thermogenese im weißen Fettgewebe führt . Zusätzlich reduziert sie die Spiegel entzündungsfördernder Zytokine und verhindert Zellschäden und -tod durch unkonjugiertes Bilirubin .
Wirkmechanismus
Target of Action
Glycoursodeoxycholic acid (GUDCA) primarily targets the G-protein-coupled bile acid receptor, GPBAR1 (TGR5) . This receptor plays a crucial role in the regulation of bile acid metabolism and energy homeostasis . GUDCA also interacts with scavenger receptor A1 in macrophages, reducing the uptake of oxidized low-density lipoprotein and inhibiting foam cell formation .
Mode of Action
GUDCA’s interaction with its targets leads to several changes. It downregulates the expression of scavenger receptor A1, reducing the uptake of oxidized low-density lipoprotein and inhibiting the formation of foam cells . In addition, GUDCA activates the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), leading to the upregulation of the uncoupling protein UCP-1 .
Biochemical Pathways
GUDCA affects several biochemical pathways. It alters bile acid metabolism, leading to a higher level of taurolithocholic acid (TLCA) and an increase in the abundance of Bacteroides vulgatus . These changes result in the activation of the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and the upregulation of the uncoupling protein UCP-1 . This results in an elevation of white adipose tissue thermogenesis .
Pharmacokinetics
It is known that gudca is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment
Result of Action
The action of GUDCA leads to several molecular and cellular effects. It improves cholesterol homeostasis and protects against atherosclerosis progression, as evidenced by reduced plaque area along with lipid deposition . It also ameliorates local chronic inflammation and elevates plaque stability . Furthermore, GUDCA has been found to attenuate diabetes by regulating bile acids level and altering gut microbiota and glycolipid metabolism .
Action Environment
The action of GUDCA is influenced by environmental factors, particularly the gut microbiota. GUDCA positively regulates gut microbiota by altering bile acid metabolism . Changes in bacterial genera (Alloprevotella, Parabacteroides, Turicibacter, and Alistipes) modulated by GUDCA have been correlated with the plaque area in mice aortas . This suggests that the gut microbiota plays a significant role in the efficacy and stability of GUDCA’s action.
Biochemische Analyse
Biochemical Properties
Glycoursodeoxycholic acid has been found to interact with various biomolecules. For instance, it has been shown to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .
Cellular Effects
Glycoursodeoxycholic acid has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .
Molecular Mechanism
The molecular mechanism of action of Glycoursodeoxycholic acid involves its interaction with various biomolecules. It has been found to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .
Temporal Effects in Laboratory Settings
In laboratory settings, Glycoursodeoxycholic acid has been shown to have long-term effects on cellular function. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression over a period of 18 weeks .
Dosage Effects in Animal Models
In animal models, the effects of Glycoursodeoxycholic acid have been found to vary with different dosages. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression in apolipoprotein E– deficient mice when administered once daily .
Metabolic Pathways
Glycoursodeoxycholic acid is involved in various metabolic pathways. It has been found to positively regulate gut microbiota by altering bile acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic acid is synthesized through the conjugation of ursodeoxycholic acid with glycine. This process involves the activation of ursodeoxycholic acid followed by its reaction with glycine under specific conditions .
Industrial Production Methods
Industrial production of glycoursodeoxycholic acid typically involves microbial fermentation processes where specific strains of bacteria are used to convert ursodeoxycholic acid into its glycine-conjugated form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glycoursodeoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Gallensäuren führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glycochenodesoxycholsäure: Ein weiteres Gallensäuren-Glycin-Konjugat mit ähnlichen Eigenschaften, aber unterschiedlichen Stoffwechselwegen.
Taurochenodesoxycholsäure: Eine Taurin-konjugierte Gallensäure mit unterschiedlichen physiologischen Wirkungen.
Taurolithocholsäure: Eine weitere Taurin-konjugierte Gallensäure mit einzigartigen Rollen im Gallensäurenstoffwechsel.
Einzigartigkeit
Glycoursodeoxycholsäure ist einzigartig aufgrund ihrer spezifischen Rolle bei der Regulierung der Darmmikrobiota und ihren potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen . Ihre Fähigkeit, den Gallensäurenstoffwechsel zu modulieren und mit der Darmmikrobiota zu interagieren, unterscheidet sie von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-XROMFQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862344 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00135 mg/mL | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64480-66-6 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URSODEOXYCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)


